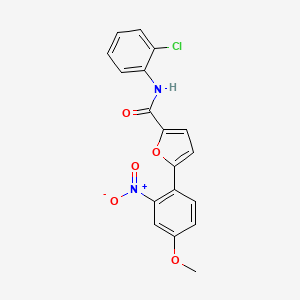

N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

描述

属性

IUPAC Name |

N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O5/c1-25-11-6-7-12(15(10-11)21(23)24)16-8-9-17(26-16)18(22)20-14-5-3-2-4-13(14)19/h2-10H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEPAXIERAOHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure

The compound can be described by the following structural formula:

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 303.68 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent activity .

Anticancer Properties

In vitro studies have demonstrated that the compound may induce apoptosis in cancer cells. A study involving human colon fibroblast cells showed that pretreatment with a related compound (BK3C231) reduced DNA damage induced by carcinogens. This suggests that similar mechanisms may be applicable to this compound, potentially through the modulation of oxidative stress pathways and enhancement of cellular repair mechanisms .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : The presence of nitro and chloro groups may facilitate interactions with key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Apoptosis : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins or downregulating anti-apoptotic factors.

- Antioxidant Effects : Similar compounds have been shown to enhance cellular antioxidant defenses, thereby protecting against oxidative damage.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various furan derivatives against clinical isolates of bacteria. The results indicated that compounds with structural similarities to this compound exhibited MIC values ranging from 0.125 µg/mL to 1 µg/mL against MRSA, outperforming traditional antibiotics like vancomycin .

Study 2: Cytoprotective Effects

In another investigation, the cytoprotective effects of related furan derivatives were assessed in human colon fibroblast cells exposed to carcinogens. The study found that these compounds significantly reduced DNA strand breaks and mitochondrial damage, suggesting a protective role against genotoxic stress .

相似化合物的比较

Structural and Substituent Variations

The target compound belongs to a broader class of 5-aryl-furan-2-carboxamides, where variations in aryl and amide substituents modulate physicochemical and biological properties. Key analogs include:

Key Observations :

Physicochemical Properties

- Solubility: The nitro and methoxy groups in the target compound likely reduce solubility in polar solvents compared to non-nitrated analogs (e.g., CID 899171) .

- Thermal Stability : High melting points in nitro-substituted analogs (e.g., 2J: 265–268°C) suggest that the target compound may exhibit similar thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。